Apogossypol

Catalog No.
S605831
CAS No.
475-56-9
M.F
C28H30O6
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apogossypol

CAS Number

475-56-9

Product Name

Apogossypol

IUPAC Name

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3

InChI Key

PBJKWGWHZVXBGU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Synonyms

apogossypol

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Inhibition of Bcl-2 Family Proteins

Cancer cells often develop mechanisms to evade cell death (apoptosis). One such mechanism involves the overexpression of anti-apoptotic proteins like Bcl-2. Apogossypol acts as a Bcl-2 inhibitor, binding to these proteins and preventing them from blocking apoptosis. This disrupts the balance between cell survival and death signals, leading to cancer cell death [, ].

Studies have shown that apogossypol exhibits superior efficacy compared to its parent compound, gossypol, with reduced toxicity. This makes it a potentially safer and more effective therapeutic option for cancer treatment [].

Potential for Various Cancers

Research suggests that apogossypol may be effective against various types of cancer, including:

  • Prostate cancer: Studies have demonstrated that apogossypol inhibits the growth and proliferation of prostate cancer cells both in vitro and in vivo []. It achieves this by downregulating Bcl-2 protein expression and activating caspases, enzymes responsible for cell death [].
  • Other cancers: Preliminary research also indicates potential activity against other cancers, such as leukemia, breast cancer, and colon cancer. However, further studies are needed to confirm these findings [].

Ongoing Research and Development

While the initial research on apogossypol is promising, it is crucial to note that it is still in the pre-clinical stages of development. More research is needed to:

  • Evaluate its safety and efficacy in humans through clinical trials.
  • Determine the optimal dosing and delivery methods.
  • Investigate potential interactions with other medications.
  • Understand its mechanism of action in greater detail.

Apogossypol is a semi-synthetic derivative of gossypol, a natural polyphenolic compound found in cotton plants. It is recognized for its potential as an antagonist of the anti-apoptotic proteins Bcl-2 and Bcl-X L, which are involved in the regulation of apoptosis (programmed cell death) in various cell types. Apogossypol exhibits structural modifications that enhance its biological activity compared to its parent compound, gossypol, particularly in targeting cancer cells and influencing cellular pathways related to survival and death .

Apogossypol acts as a pan-BCL-2 antagonist []. BCL-2 proteins are a family of proteins that regulate cell death. Apogossypol binds to specific BCL-2 proteins, such as Mcl-1, Bcl-2, and Bcl-xL, preventing them from inhibiting apoptosis []. This disrupts the balance between cell survival and death, ultimately leading to cancer cell death [].

Recent research suggests Apogossypol might also influence the endoplasmic reticulum (ER), a cellular organelle, affecting mitochondrial fission (division) and apoptosis []. This area requires further investigation.

That modify its structure and enhance its pharmacological properties. Notable reactions include:

  • Bisformylation: Reaction with titanium(IV) chloride and dichloromethyl methyl ether leads to the loss of isopropyl groups and the formation of aldehyde derivatives .
  • Grignard Reactions: Methyl apogossypol can react with Grignard reagents to yield secondary alcohols, which can subsequently be oxidized to phenones using pyridinium chlorochromate .
  • Bromination and Fluorination: Regioselective bromination and fluorination reactions have been explored to further modify apogossypol's structure for enhanced activity .

Apogossypol exhibits significant biological activity primarily through its interaction with Bcl-2 family proteins. It has been shown to:

  • Inhibit Bcl-2 and Bcl-X L: Apogossypol binds to these proteins, promoting apoptosis in cancer cells, which is crucial for cancer treatment strategies .
  • Mitochondrial Function: It influences mitochondrial dynamics by reorganizing endoplasmic reticulum tubules, thereby preventing mitochondrial fission and activation of pro-apoptotic factors like BAX .
  • Cell Permeability: While apogossypol shows low cell permeability, modifications in its structure can potentially enhance this property, making it more effective in therapeutic applications .

The synthesis of apogossypol involves several key steps:

  • Starting Material: Gossypol serves as the primary starting material.
  • Oxazoline Mediated Coupling: The first asymmetric synthesis was achieved through a stereocontrolled oxazoline-mediated Ullmann coupling process, which allows for specific stereochemistry in the final product .
  • Functional Group Modifications: Subsequent reactions such as demethylation and oxidation are employed to yield various derivatives with enhanced biological activities .

Apogossypol has several promising applications:

  • Cancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for developing anticancer drugs.
  • Research Tool: Used in studies investigating apoptotic pathways and the role of Bcl-2 family proteins in cell survival.
  • Potential Antiviral Activity: Some studies suggest possible antiviral properties, although more research is needed in this area .

Interaction studies have focused on how apogossypol binds to Bcl-2 family proteins. Key findings include:

  • Binding Affinity: Apogossypol has a binding affinity (K d = 1.7 µM) for Bcl-X L, which is significantly lower than some modified derivatives that show enhanced potency (e.g., BI79D10 with K d = 0.17 µM) .
  • Hydrophobic Interactions: Molecular docking studies indicate that specific structural features of apogossypol facilitate interactions with hydrophobic pockets within the Bcl-X L protein, influencing its effectiveness as an inhibitor .

Several compounds share structural similarities with apogossypol, each exhibiting unique properties:

CompoundBinding Affinity (K d)Cell PermeabilityNotes
GossypolVariableMediumParent compound; broader biological effects
BI79D100.17 µMMediumModified derivative with higher potency
BI79F70.04 µMMediumEnhanced binding compared to apogossypol
DesapogossypolNot specifiedLowStructural variant with different activity

Apogossypol's unique structure allows it to effectively inhibit anti-apoptotic proteins while maintaining a distinct profile compared to other derivatives like gossypol and its modifications. Its specific binding interactions and resultant biological effects set it apart as a valuable compound in pharmacological research.

Apogossypol possesses the molecular formula C28H30O6, representing a complex polyphenolic structure with 28 carbon atoms, 30 hydrogen atoms, and 6 oxygen atoms [1]. The compound exhibits a molecular weight of 462.5 grams per mole, as determined through computational analysis using PubChem methodologies [1]. The exact mass has been calculated to be 462.20423867 daltons, with an identical monoisotopic mass value [1]. This molecular composition places apogossypol within the category of medium-sized organic molecules with significant structural complexity.

The molecular formula indicates the presence of multiple functional groups, including hydroxyl moieties and aromatic ring systems [1]. The compound is registered under multiple Chemical Abstracts Service numbers, specifically 475-56-9 and 66389-74-0, reflecting different stereochemical forms of the molecule [1] [4] [5]. The International Union of Pure and Applied Chemistry name for apogossypol is 3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol, which provides detailed structural information about the compound's architecture [1].

PropertyValueReference
Molecular FormulaC28H30O6 [1]
Molecular Weight462.5 g/mol [1]
International Union of Pure and Applied Chemistry Name3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol [1]
Chemical Abstracts Service Numbers475-56-9; 66389-74-0 [1] [4] [5]
Chemical Structure TypeBinaphthyl derivative [1]
Hydrogen Bond Donors6 [1]
Hydrogen Bond Acceptors6 [1]
Rotatable Bonds3 [1]

Structural Characteristics

Apogossypol exhibits a distinctive binaphthyl structure consisting of two naphthalene ring systems connected through a biaryl linkage [1]. The molecule contains six hydroxyl groups strategically positioned at the 1,1',6,6',7,7' positions of the binaphthyl framework [1]. This hexahydroxy substitution pattern contributes significantly to the compound's chemical properties and biological activity [11]. The structure features two methyl substituents at the 3,3' positions and two isopropyl groups at the 5,5' positions of the naphthalene rings [1] [4].

The simplified molecular-input line-entry system representation of apogossypol is CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C, which provides a linear notation for the three-dimensional structure [1]. The compound demonstrates significant topological polar surface area of 121 square angstroms, indicating substantial potential for hydrogen bonding interactions [1]. The heavy atom count reaches 34, reflecting the molecular complexity and size [1].

The structural architecture of apogossypol results in restricted rotation around the central biaryl bond, leading to atropisomerism [11]. This phenomenon occurs due to steric hindrance between the bulky substituents on adjacent naphthalene rings [11]. The International Chemical Identifier key for apogossypol is PBJKWGWHZVXBGU-UHFFFAOYSA-N, providing a unique identifier for database searches [1].

Stereochemistry and Atropisomerism

Apogossypol exhibits atropisomerism, a form of stereoisomerism resulting from restricted rotation around the central biaryl bond connecting the two naphthalene ring systems [11]. This restricted rotation creates two distinct stereoisomeric forms: (+)-apogossypol and (-)-apogossypol [11] [29]. The atropisomeric nature of apogossypol arises from the steric hindrance caused by the bulky isopropyl and hydroxyl substituents on the naphthalene rings [11].

The optical rotation difference between the two atropisomers amounts to approximately 187.5 degrees, significantly less than the 700-degree difference observed between gossypol enantiomers [11]. This reduced optical rotation difference suggests that apogossypol atropisomers adopt more similar three-dimensional conformations compared to gossypol stereoisomers [11]. High-performance liquid chromatography separation of the atropisomers can be achieved using normal phase chiral columns, specifically the Whelk-O2 column with appropriate mobile phase conditions [11].

Properties of (+)-Apogossypol

(+)-Apogossypol demonstrates an optical rotation of +95.0 degrees when measured under standard conditions [11] [29]. The compound exhibits a retention time of 8.4 minutes under high-performance liquid chromatography conditions using 8% 2-propanol and 92% hexane on a Whelk-O2 chiral column [11]. Nuclear magnetic resonance binding assays reveal that (+)-apogossypol displays potent binding affinity to Bcl-xL protein with a dissociation constant of 1.7 micromolar [3] [5].

The (+) atropisomer binds to multiple B-cell lymphoma-2 family proteins, including Mcl-1, Bcl-2, and Bcl-xL, with half-maximal effective concentration values of 2.6, 2.8, and 3.69 micromolar, respectively [3] [5]. Molecular docking studies indicate that (+)-apogossypol can adopt similar binding modes to its (-) counterpart when interacting with Bcl-xL protein [11]. The overall positioning of (+)-apogossypol in the BH3 binding groove of Bcl-xL remains nearly identical to that of the (-) atropisomer [11].

Properties of (-)-Apogossypol

(-)-Apogossypol exhibits an optical rotation of -92.5 degrees under standard measurement conditions [11] [29]. During high-performance liquid chromatography analysis using chiral separation methods, (-)-apogossypol demonstrates a retention time of 5.7 minutes with the same mobile phase system used for the (+) atropisomer [11]. The compound shows strong binding interactions with Bcl-xL protein, comparable to the racemic mixture and the (+) form [11].

Nuclear magnetic resonance-based binding assays confirm that (-)-apogossypol induces significant chemical shift changes in Bcl-xL protein spectra, indicating effective binding interactions [11]. Two-dimensional heteronuclear single quantum coherence correlation spectra demonstrate that (-)-apogossypol displays strong binding characteristics similar to the (+) atropisomer [11]. The binding mode adopted by (-)-apogossypol in the BH3 binding groove of Bcl-xL shows remarkable similarity to that of (+)-apogossypol [11].

Comparison of Atropisomers

Both (+) and (-) apogossypol atropisomers demonstrate remarkably similar biological activities and binding properties, contrasting sharply with the significant differences observed between gossypol enantiomers [11]. Molecular modeling studies reveal that the overall positioning of both apogossypol atropisomers in Bcl-xL binding sites remains virtually identical, explaining their comparable biological activities [11]. This similarity stems from the less anisotropic molecular shape of apogossypol compared to gossypol, which contains reactive aldehyde functionalities [11].

Fluorescence polarization assays demonstrate that both atropisomers exhibit nearly equivalent binding affinities and displacement properties [11]. Cell viability studies using RS11846 and DOHH2 lymphoma cell lines show that (-), (+), and racemic apogossypol induce apoptosis in a dose-dependent manner with similar potencies [11]. The cellular activities of isolated apogossypol atropisomers prove only slightly superior to racemic apogossypol, making the synthesis of individual isomers less practical for therapeutic development [11].

AtropisomerOptical RotationRetention Time (High-Performance Liquid Chromatography)Binding Affinity to Bcl-xLReference
(-)-Apogossypol-92.5°5.7 minSimilar to racemic form [11] [29]
(+)-Apogossypol+95.0°8.4 minSimilar to racemic form [11] [29]
Racemic Apogossypol+2.0°Both peaksHalf-maximal effective concentration 3.69 μM [11] [29]

Physical Properties

Apogossypol exhibits a melting point range of 118-123 degrees Celsius, indicating relatively good thermal stability for an organic compound [5] [6]. The predicted boiling point reaches 673.3±50.0 degrees Celsius, suggesting high thermal stability under normal atmospheric conditions [5] [6]. The compound demonstrates a calculated density of 1.335±0.06 grams per cubic centimeter, indicating it is denser than water [3] [5] [6].

The predicted acid dissociation constant value of 8.03±0.50 indicates that apogossypol behaves as a weak acid under physiological conditions [5] [6]. The compound requires storage at -20 degrees Celsius to maintain stability over extended periods [6]. Solubility studies reveal that apogossypol dissolves in dimethyl sulfoxide at concentrations exceeding 16.2 milligrams per milliliter with gentle warming [6]. The compound typically exists as a powder under standard conditions [6].

The octanol-water partition coefficient (XLogP3-AA) value of 6.9 indicates high lipophilicity, suggesting good membrane permeability characteristics [1]. The topological polar surface area of 121 square angstroms reflects the hydrogen bonding capacity of the molecule [1]. The compound demonstrates a complexity value of 640, indicating significant structural intricacy [1].

PropertyValueReference
Melting Point118-123°C [5] [6]
Boiling Point673.3±50.0°C (Predicted) [5] [6]
Density1.335±0.06 g/cm³ (Predicted) [3] [5] [6]
Acid Dissociation Constant8.03±0.50 (Predicted) [5] [6]
Storage Temperature-20°C [6]
Solubility in Dimethyl Sulfoxide>16.2 mg/mL with gentle warming [6]
Physical FormPowder [6]
Octanol-Water Partition Coefficient6.9 [1]

Structural Comparison with Gossypol

Apogossypol represents a structurally modified derivative of gossypol, specifically designed to eliminate the reactive aldehyde functionalities present in the parent compound [18] [19]. While both molecules share the same binaphthyl hexaol core structure with identical hydroxyl group positioning at the 1,1',6,6',7,7' positions, apogossypol lacks the two aldehyde groups that characterize gossypol [18]. This structural modification significantly impacts the chemical and biological properties of the molecule [18] [19].

The core binaphthyl framework remains unchanged between the two compounds, including the presence of six hydroxyl groups, two isopropyl substituents at the 5,5' positions, and two methyl groups at the 3,3' positions [1] [18]. However, the absence of aldehyde functionalities in apogossypol results in improved chemical stability and reduced reactivity compared to gossypol [18] [19] [22]. The elimination of these reactive groups also contributes to the reduced toxicity profile observed with apogossypol [18] [19] [27].

Molecular docking studies reveal that apogossypol forms hydrogen bonds with specific amino acid residues in Bcl-xL protein through its sixth and seventh hydroxyl groups on the right naphthalene ring [18]. The isopropyl groups of apogossypol insert into hydrophobic pockets within target proteins, similar to gossypol, but without the complicating presence of aldehyde functionalities [18]. The overall binding mode of apogossypol in protein targets demonstrates improved predictability compared to gossypol due to the absence of reactive aldehydes [18].

FeatureApogossypolGossypolReference
Aldehyde GroupsAbsentTwo aldehyde groups present [18] [19]
Chemical StabilityHigher stabilityLess stable due to aldehydes [18] [19] [22]
ReactivityLower reactivityHigher reactivity [18] [19]
ToxicityReduced toxicityHigher toxicity [18] [19] [27]
Core StructureBinaphthyl hexaolBinaphthyl hexaol with aldehydes [18]
Hydroxyl GroupsSix hydroxyl groupsSix hydroxyl groups [1] [18]
Isopropyl SubstituentsTwo isopropyl groupsTwo isopropyl groups [1] [18]
Methyl SubstituentsTwo methyl groupsTwo methyl groups [1] [18]

Chemical Stability and Reactivity

Apogossypol demonstrates superior chemical stability compared to its parent compound gossypol, primarily due to the absence of reactive aldehyde functionalities [18] [19] [22]. The compound exhibits enhanced plasma stability, with less than 50% degradation after one hour of incubation in rat plasma, representing a significant improvement over gossypol [18]. Microsomal stability studies reveal that apogossypol maintains 60% of its original concentration after one hour of incubation with liver microsomes [18].

The improved stability profile of apogossypol extends to various biological environments, including human and mouse liver microsomal preparations [21]. Studies demonstrate that apogossypol shows greater resistance to metabolic degradation compared to gossypol and its acetylated derivatives [21]. The compound undergoes glucuronidation as a primary metabolic pathway, forming mono- and di-glucuronide conjugates in both in vitro and in vivo settings [21].

Chemical stability testing reveals that apogossypol derivatives display superior plasma stability compared to the parent apogossypol molecule [22]. Some derivatives demonstrate only 15% degradation after one hour in rat plasma, representing substantial improvement in stability characteristics [22]. The compound maintains its structural integrity under physiological conditions while retaining biological activity [22]. Storage stability studies indicate that apogossypol requires protection from light and storage at low temperatures to prevent degradation [6].

XLogP3

6.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

462.20423867 g/mol

Monoisotopic Mass

462.20423867 g/mol

Heavy Atom Count

34

Other CAS

475-56-9

Wikipedia

(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl-

Dates

Modify: 2023-08-15

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